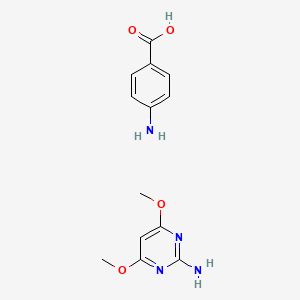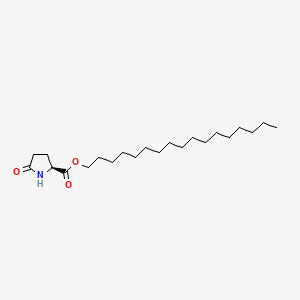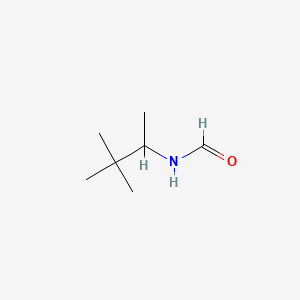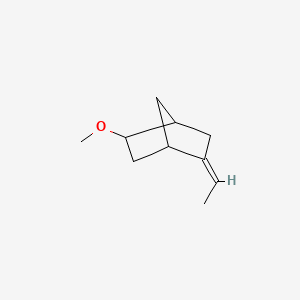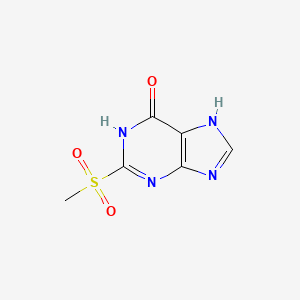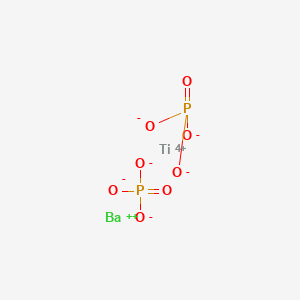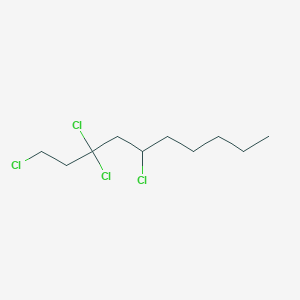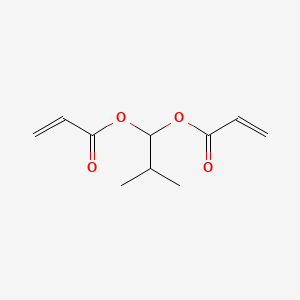
2-Methylpropylidene diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropylidene diacrylate is an organic compound with the molecular formula C10H14O4. It is a diacrylate ester derived from the reaction of acrylic acid with 2-methylpropylidene glycol. This compound is known for its use in the production of polymers and resins, particularly in the field of UV-curable coatings and adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropylidene diacrylate can be synthesized through the esterification of 2-methylpropylidene glycol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropylidene diacrylate primarily undergoes polymerization reactions due to the presence of the acrylate groups. These reactions can be initiated by free radicals, UV light, or heat. The compound can also participate in addition reactions with nucleophiles .
Common Reagents and Conditions
Polymerization: Initiated by free radicals (e.g., benzoyl peroxide), UV light, or heat.
Addition Reactions: Nucleophiles such as amines or thiols can add to the acrylate groups under mild conditions.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers and resins. These materials are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Applications De Recherche Scientifique
2-Methylpropylidene diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and other biomedical applications.
Industry: Applied in the production of UV-curable coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action for 2-methylpropylidene diacrylate involves its polymerization to form cross-linked networks. The acrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional polymer network. This network provides the material with its characteristic mechanical strength and chemical resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylene glycol diacrylate (EGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
Comparison
2-Methylpropylidene diacrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to ethylene glycol diacrylate and polypropylene glycol diacrylate, this compound provides enhanced mechanical properties and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
94231-39-7 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(2-methyl-1-prop-2-enoyloxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-5-8(11)13-10(7(3)4)14-9(12)6-2/h5-7,10H,1-2H2,3-4H3 |
Clé InChI |
ATRNAQROAWBAHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC(=O)C=C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


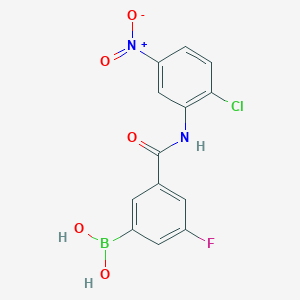
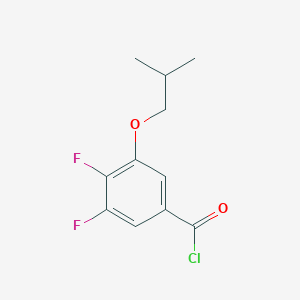
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)
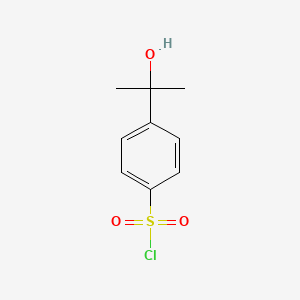
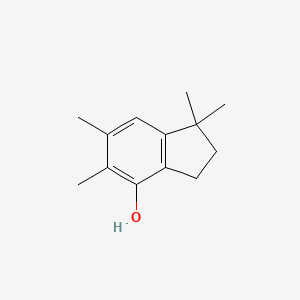
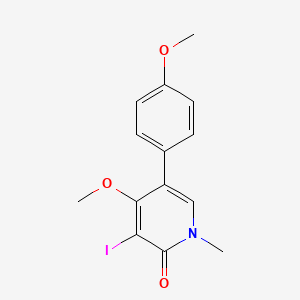
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
